2-((4-(2,3-二氢苯并[b][1,4]二氧杂环己烷-6-基)-3-氧代-3,4-二氢嘧啶-2-基)硫代)-N-(4-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a 2,3-dihydrobenzo [1,4]dioxin moiety, which is a structural feature found in some biologically active molecules1.
Synthesis Analysis
While there’s no specific synthesis route for the compound, one of its components, 2,3-dihydrobenzo [b] [1,4]dioxin-5-amine, can be synthesized from 2,3-dihydroxybenzoic acid via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis and salification2.
Molecular Structure Analysis
Unfortunately, I couldn’t find any specific information about the molecular structure of the compound.Chemical Reactions Analysis
There’s no specific information available about the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available.科学研究应用
合成方法和化学转化
- 新颖的合成方法:研究重点放在各种杂环化合物的构筑和合成上,包括衍生自乙酰胺前体的化合物,以探索它们的潜在应用。例如,研究已调查通过修饰嘧啶环或引入芳氧基团以增强生物活性来合成具有抗癌活性的化合物 (Al-Sanea 等人,2020)。
- 配位络合物和抗氧化活性:由吡唑-乙酰胺衍生物构建的配位络合物已被合成、表征并评估其抗氧化活性,展示出在生物医学应用中的巨大潜力 (Chkirate 等人,2019)。
生物活性及应用
- 抗癌和抗肿瘤潜力:已合成并评估各种衍生物的抗癌和抗肿瘤活性,显示出在开发新治疗剂方面的前景。例如,某些化合物已在体外对多种癌细胞系表现出显著的癌细胞生长抑制 (Al-Sanea 等人,2020);(Shams 等人,2010)。
- 抗菌活性:包含吡唑部分的新型噻唑衍生物的合成和表征已展示出对一系列细菌和真菌菌株的显著抗菌活性,突出了其在解决抗菌耐药性方面的潜力 (Saravanan 等人,2010)。
安全和危害
There’s no specific safety and hazard information available for this compound.
未来方向
Given the lack of information about this compound, future research could focus on its synthesis, characterization, and potential applications in various fields.
Please note that this information is based on the limited data available and might not be entirely accurate for the specific compound you’re asking about. For a comprehensive analysis, more detailed studies would be needed.
属性
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-27-16-5-2-14(3-6-16)23-19(25)13-30-20-21(26)24(9-8-22-20)15-4-7-17-18(12-15)29-11-10-28-17/h2-9,12H,10-11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIGHRIUSKTPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。